EPZ020411 is a potent and selective small molecule inhibitor of protein arginine methyltransferase 6 (PRMT6). [] PRMTs are a family of enzymes that catalyze the methylation of arginine residues on proteins, thereby influencing various cellular processes such as gene expression, DNA repair, and signal transduction. [, ] EPZ020411 is considered a valuable tool compound for in vitro and in vivo studies investigating the biological roles of PRMT6 in various physiological and pathological conditions. []
EPZ020411 was developed by researchers at Epizyme, Inc. as part of their efforts to create selective inhibitors for arginine methyltransferases. The compound emerged from a series of synthetic analogues aimed at inhibiting PRMT6, which has been associated with tumorigenicity in several cancer types, including glioblastoma .
EPZ020411 is classified as an aryl pyrazole derivative. It falls under the category of small molecule inhibitors specifically targeting histone methyltransferases, with a focus on PRMT6. Its selectivity is notable, as it shows over 100-fold preference for PRMT6 compared to other related enzymes, making it a valuable tool in biochemical research .
The synthesis of EPZ020411 involved the development of a series of aryl pyrazole compounds through standard organic synthesis techniques. The synthetic pathway typically includes:
The synthesis was optimized through structure-activity relationship (SAR) studies, which guided modifications to improve the compound's potency and selectivity. The final product was characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .
The molecular structure of EPZ020411 features a pyrazole ring system with various substituents that contribute to its binding affinity for PRMT6. The crystal structure has been resolved at 2.1 Å resolution, revealing critical interactions between the compound and the enzyme's active site.
EPZ020411 primarily acts through competitive inhibition of PRMT6, affecting its ability to methylate histone substrates. The compound does not alter PRMT6 expression levels but reduces its enzymatic activity significantly.
The mechanism by which EPZ020411 inhibits PRMT6 involves binding to the enzyme's active site, thereby preventing substrate access and subsequent methylation reactions. This competitive inhibition leads to decreased levels of methylated histone marks, which are critical for gene regulation.
Research indicates that treatment with EPZ020411 results in a dose-dependent decrease in H3R2 methylation levels, confirming its role as an effective inhibitor in vivo . The detailed kinetic studies suggest that EPZ020411 binds rapidly to PRMT6, forming a stable complex that hinders substrate turnover.
EPZ020411 serves as a valuable tool compound for researchers studying the role of arginine methylation in various biological processes and diseases. Its applications include:
EPZ020411 binds the catalytic site of PRMT6 with high specificity, leveraging a pyrrole-imidazole core that mimics the arginine substrate’s geometry. X-ray crystallography studies reveal that the inhibitor occupies the substrate-binding pocket, forming critical interactions:
These interactions confer an IC₅₀ of 10 nM for PRMT6, with >10-fold selectivity versus other type I PRMTs [3]. The binding induces conformational changes that rigidify the active site, preventing catalytic turnover [5].
Table 1: Key Structural Interactions of EPZ020411 in PRMT6
PRMT6 Residue | Interaction Type | Functional Role |
---|---|---|
Phe44 | Hydrophobic | Stabilizes inhibitor orientation |
Glu138 | Hydrogen bonding | Mimics arginine coordination |
Asp112 | Hydrogen bonding | Displaces catalytic water |
Val104 | Van der Waals | Enhances binding specificity |
EPZ020411 functions as a bisubstrate-competitive inhibitor, disrupting both substrate arginine and cofactor binding. Kinetic assays demonstrate:
EPZ020411 displaces the target arginine residue from its optimal orientation for methylation:
EPZ020411 potently suppresses asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a) in cellular models (IC₅₀ = 0.637 μM in A375 cells) [3]. This inhibition has cascading effects:
Table 2: Transcriptional Effects of EPZ020411-Mediated H3R2me2a Inhibition
Gene Target | Function | Fold Change Post-EPZ020411 | Biological Outcome |
---|---|---|---|
CDKN1A/p21 | Cell cycle inhibitor | ↑2.5–3.0 | G1/S arrest |
CDKN1B/p27 | CDK inhibitor | ↑2.0 | Senescence induction |
TSP-1 | Angiogenesis suppressor | ↑1.8 | Impaired tumor vascularization [4] |
Beyond histone marks, EPZ020411 alters higher-order chromatin architecture:
EPZ020411 also impedes crosstalk between histone modifications:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7